

Application Note and Protocol: Antifungal Susceptibility Testing of N-allyl-2-chloropropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-allyl-2-chloropropanamide

Cat. No.: B012861

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The rise of invasive fungal infections, coupled with increasing antifungal drug resistance, necessitates the discovery and development of novel antifungal agents.^[1] **N-allyl-2-chloropropanamide** is a synthetic compound whose antifungal potential has yet to be fully explored. Structurally related compounds, such as 2-chloro-N-phenylacetamide, have demonstrated notable fungicidal and antibiofilm activity against fluconazole-resistant *Candida* and *Aspergillus* species, suggesting that the chloroacetamide moiety may be a valuable pharmacophore for antifungal drug design.^{[2][3]} This document provides detailed protocols for evaluating the *in vitro* antifungal activity of **N-allyl-2-chloropropanamide** using standardized broth microdilution and disk diffusion methods.

Compound Information

Compound Name	N-allyl-2-chloropropanamide
CAS Number	106593-37-7
Molecular Formula	C ₆ H ₁₀ CINO
Molecular Weight	147.61 g/mol
Chemical Structure	CC(C(=O)NCC=C)Cl

Source: Alfa Chemistry[4]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of **N-allyl-2-chloropropanamide** that inhibits the visible growth of a fungal isolate.[5] The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]

Materials and Reagents:

- **N-allyl-2-chloropropanamide** (powder form)[4]
- Dimethyl sulfoxide (DMSO)
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS[7]
- Sterile 96-well flat-bottom microtiter plates[8]
- Fungal isolates (e.g., *Candida albicans*, *Cryptococcus neoformans*, *Aspergillus fumigatus*)
- Positive control antifungal (e.g., Fluconazole, Amphotericin B)
- Sterile saline (0.85%)
- Spectrophotometer

- Incubator

Procedure:

- Preparation of Stock Solution: Dissolve **N-allyl-2-chloropropanamide** in DMSO to a final concentration of 10 mg/mL. Further dilute in RPMI-1640 medium to prepare a working stock solution.[7]
- Inoculum Preparation:
 - Subculture fungal isolates on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.[9]
 - Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL) using a spectrophotometer at 530 nm.[9]
 - Dilute the standardized suspension in RPMI-1640 medium to achieve the final inoculum concentration (e.g., $0.5-2.5 \times 10^3$ CFU/mL for yeasts).[6]
- Plate Preparation and Inoculation:
 - Perform serial twofold dilutions of the **N-allyl-2-chloropropanamide** working stock solution in the 96-well plate with RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 μ g/mL).[10]
 - Add 100 μ L of the diluted fungal inoculum to each well.
 - Include a growth control (inoculum without the test compound) and a sterility control (medium only).[7]
 - A positive control antifungal should be tested in parallel.
- Incubation: Incubate the plates at 35°C for 24-48 hours.[10]
- MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., $\geq 50\%$ reduction for azoles) compared to the growth control.[9]

Disk Diffusion Assay

This qualitative method assesses the susceptibility of a fungal isolate to **N-allyl-2-chloropropanamide** by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials and Reagents:

- **N-allyl-2-chloropropanamide**
- Solvent (e.g., DMSO)
- Sterile 6 mm blank paper disks
- Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[9]
- Fungal isolates
- Sterile cotton swabs
- Calipers

Procedure:

- Disk Preparation: Dissolve **N-allyl-2-chloropropanamide** in a suitable solvent and apply a known amount to the sterile paper disks. Allow the solvent to evaporate completely.[11]
- Inoculum Preparation: Prepare a fungal suspension as described for the broth microdilution assay (0.5 McFarland standard).[12]
- Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly across the entire surface of the Mueller-Hinton agar plate.[12]
- Disk Application: Aseptically place the prepared disks onto the inoculated agar surface.
- Incubation: Invert the plates and incubate at 30-35°C for 24-48 hours.[11]
- Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.[12]

Data Presentation

Table 1: Hypothetical MIC Values of **N-allyl-2-chloropropanamide** against Various Fungal Pathogens

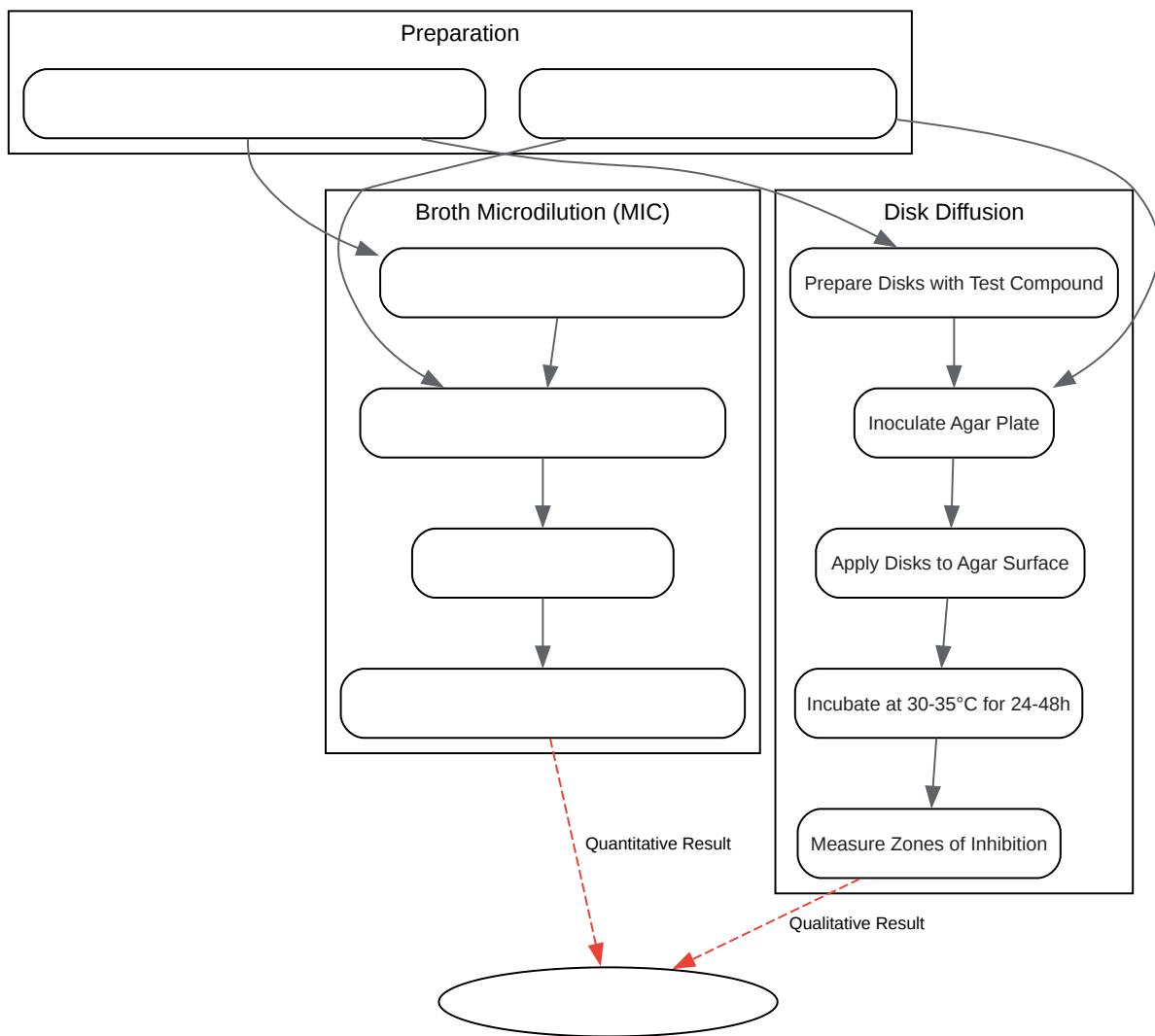

Fungal Isolate	N-allyl-2-chloropropanamide MIC (µg/mL)	Fluconazole MIC (µg/mL)
Candida albicans ATCC 90028	8	1
Fluconazole-resistant C. albicans	16	64
Cryptococcus neoformans H99	4	8
Aspergillus fumigatus ATCC 204305	32	>64

Table 2: Hypothetical Zone of Inhibition Diameters for **N-allyl-2-chloropropanamide**

Fungal Isolate	N-allyl-2-chloropropanamide (20 µg/disk) Zone Diameter (mm)	Fluconazole (25 µ g/disk) Zone Diameter (mm)
Candida albicans ATCC 90028	18	25
Fluconazole-resistant C. albicans	15	0
Cryptococcus neoformans H99	20	18

Visualizations

Workflow for Antifungal Susceptibility Testing

[Click to download full resolution via product page](#)

Caption: Workflow for Antifungal Susceptibility Testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant *Candida* spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for *Trichophyton rubrum* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Application Note and Protocol: Antifungal Susceptibility Testing of N-allyl-2-chloropropanamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012861#antifungal-assay-protocol-for-n-allyl-2-chloropropanamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com